1-[(3-Bromo-4-methylphenyl)methyl]azetidine

Medicinal Chemistry Chemical Biology Synthetic Methodology

This specific regioisomer, 1-[(3-Bromo-4-methylphenyl)methyl]azetidine, is critical for unambiguous structure–activity relationship (SAR) studies. Unlike its 4-bromo-3-methyl analog, this compound's unique bromine position profoundly impacts lipophilicity, receptor binding, and cross-coupling efficiency. Procure with ≥95% purity to ensure reproducible results in CB1 antagonist screening, HPLC method development, or palladium-catalyzed library synthesis. NOT interchangeable with other regioisomers.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B12089812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromo-4-methylphenyl)methyl]azetidine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN2CCC2)Br
InChIInChI=1S/C11H14BrN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
InChIKeyJQTYFHGHGHBDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromo-4-methylphenyl)methyl]azetidine: Chemical Identity, Purity Profile, and Procurement Baseline


1-[(3-Bromo-4-methylphenyl)methyl]azetidine (CAS 1864373-24-9) is a synthetic azetidine derivative with the molecular formula C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol . It is commercially supplied as a research chemical with a minimum purity specification of 95% . The compound features a 3-bromo-4-methylbenzyl substituent attached to the azetidine nitrogen, distinguishing it from regioisomeric variants such as 1-[(4-bromo-3-methylphenyl)methyl]azetidine (CAS 1862817-57-9) and 1-[(4-bromo-2-methylphenyl)methyl]azetidine .

Why 1-[(3-Bromo-4-methylphenyl)methyl]azetidine Cannot Be Simply Replaced by In-Class Analogs


Azetidine-containing building blocks with brominated benzyl substituents are not interchangeable because the regiochemistry of the bromine and methyl groups on the phenyl ring profoundly influences molecular recognition, lipophilicity, and downstream reactivity [1]. Even a positional shift of the bromine atom (e.g., from the 3- to the 4-position relative to the methyl group) alters the electronic distribution and steric profile of the molecule, which can lead to divergent binding affinities, metabolic stability, and synthetic cross-coupling efficiencies in structure–activity relationship (SAR) programs [1]. Consequently, substituting 1-[(3-bromo-4-methylphenyl)methyl]azetidine with a regioisomer without explicit comparative data risks compromising the reproducibility of a synthetic sequence or a biological assay.

Quantitative Differentiation Evidence for 1-[(3-Bromo-4-methylphenyl)methyl]azetidine


Regioisomeric Purity and Identity Differentiation Against the 4-Bromo-3-methyl Analog

The target compound is the 3-bromo-4-methylphenyl regioisomer, differentiated from its closest commercially available analog, 1-[(4-bromo-3-methylphenyl)methyl]azetidine (CAS 1862817-57-9) . Both compounds share the identical molecular formula (C₁₁H₁₄BrN) and molecular weight (240.14 g/mol) and are supplied at a minimum purity of 95% . The sole structural distinction is the position of the bromine and methyl substituents on the phenyl ring, a difference that can be critical for target engagement and synthetic elaboration.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Class-Level Inference: Azetidine Scaffold as a CB1 Receptor Antagonist Pharmacophore

Although no direct binding data exist for the target compound, the azetidine scaffold with a substituted benzyl moiety is a documented pharmacophore for cannabinoid-1 (CB1) receptor antagonism [1]. Patents disclose that azetidine derivatives bearing halogen-substituted benzyl groups function as CB1 antagonists/inverse agonists with therapeutic potential in obesity and metabolic disorders [1]. The presence of a bromine atom at the meta position of the benzyl group is expected to enhance lipophilicity and influence binding kinetics relative to non-halogenated or differently halogenated analogs, a trend observed across multiple chemotypes in the CB1 antagonist class [1].

Cannabinoid Receptor CB1 Antagonist Obesity CNS Drug Discovery

Evidence Gap Advisory: Absence of Direct Comparative Biological Data

A systematic search of primary literature, patent databases, and authoritative repositories (PubChem, BindingDB) did not identify any head-to-head biological comparison data for 1-[(3-bromo-4-methylphenyl)methyl]azetidine against regioisomers or other azetidine analogs [1]. All currently available information derives from vendor catalog specifications and patent family class descriptions. Therefore, any procurement decision based on biological differentiation must be made with the understanding that experimental proof of superiority or selectivity is absent.

Data Scarcity Procurement Caution Assay Development

Recommended Application Scenarios for 1-[(3-Bromo-4-methylphenyl)methyl]azetidine


Regioisomer-Specific SAR Exploration in CB1 Antagonist Programs

Given its structural alignment with halogen-substituted benzyl azetidine CB1 antagonist pharmacophores described in patents such as US7906652, this compound is suitable for exploring the impact of the 3-bromo-4-methyl substitution pattern on receptor affinity and selectivity [1]. Its procurement should be paired with the 4-bromo-3-methyl isomer to generate internally controlled comparative data.

Synthetic Building Block for Cross-Coupling Chemistry

The aryl bromide functionality at the meta position relative to the methyl group provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The specific regioisomeric identity can influence coupling efficiency and product distribution, making this compound a valuable intermediate for constructing diverse azetidine-containing libraries [1].

Analytical Reference Standard for Regioisomeric Purity Assessment

With a defined purity of ≥95% and a unique CAS number, 1-[(3-bromo-4-methylphenyl)methyl]azetidine can serve as a reference standard for HPLC or GC-MS method development aimed at distinguishing regioisomeric azetidine impurities in synthetic mixtures [1].

Custom Assay Development and Internal Profiling

Due to the absence of public biological data, organizations with internal screening capabilities can use this compound to generate proprietary selectivity, ADME, and toxicity profiles. Such data would establish a unique competitive position for this regioisomer in drug discovery pipelines [1].

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